N-Acetyl-3,5-dimethoxyphenylalanine is a modified amino acid that features a unique combination of structural elements, making it of interest in various scientific fields. This compound is characterized by the presence of an acetyl group and two methoxy groups attached to a phenylalanine backbone, which enhances its biological activity and solubility.
The compound can be derived from natural sources or synthesized through chemical processes. It is often used in research settings to explore its potential pharmacological properties and applications in drug development.
N-Acetyl-3,5-dimethoxyphenylalanine belongs to the class of N-acylated amino acids. Its classification is based on its structural features, which include the amino acid backbone (phenylalanine) modified by an acetyl group and methoxy substituents.
The synthesis of N-Acetyl-3,5-dimethoxyphenylalanine can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, including pH, temperature, and substrate concentration. For example, maintaining a pH between 6.0 and 9.0 during enzymatic reactions is crucial for optimal enzyme activity .
N-Acetyl-3,5-dimethoxyphenylalanine has a molecular formula of and a molecular weight of approximately 267.28 g/mol . The structure includes:
The compound's structural data can be represented using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular integrity and purity.
N-Acetyl-3,5-dimethoxyphenylalanine can participate in several chemical reactions:
These reactions often require specific catalysts or reagents to proceed efficiently and selectively. For example, hydrolysis may require an acid catalyst for optimal reaction rates.
The mechanism of action for N-Acetyl-3,5-dimethoxyphenylalanine primarily involves its interaction with biological targets such as enzymes or receptors. The methoxy groups enhance lipophilicity and potentially improve binding affinity to target sites.
Studies suggest that modifications like acetylation can influence the pharmacokinetics and bioavailability of amino acids in therapeutic applications.
Relevant data on melting point and boiling point would depend on specific experimental conditions but are crucial for practical applications.
N-Acetyl-3,5-dimethoxyphenylalanine is utilized in various scientific domains:
This compound holds promise for further exploration in medicinal chemistry due to its unique properties and potential biological activities.
N-Acetyl-3,5-dimethoxyphenylalanine belongs to the specialized class of N-acyl aromatic amino acids (NA-ArAAs), which are increasingly recognized as biologically significant metabolites across diverse organisms. This compound represents a structurally modified phenylalanine derivative where the amino group has undergone N-acetylation and the aromatic ring has been substituted with methoxy groups at the 3 and 5 positions. The biosynthesis of such compounds initiates with the fundamental phenylpropanoid pathway, which converts phenylalanine into various phenolic compounds through the action of phenylalanine ammonia-lyase (PAL). PAL catalyzes the deamination of phenylalanine to form cinnamic acid, serving as the gateway to phenolic metabolism [8].
In plant systems, particularly within the Poaceae family (grasses), acylated phenylalanine derivatives are synthesized through enzyme-mediated modifications. Microbial systems, especially soil bacteria like Burkholderia spp. and Variovorax spp., demonstrate remarkable efficiency in producing structurally complex phenylalanine derivatives through specialized metabolic pathways [7]. These organisms employ biotransformation reactions classified into phase I (functionalization) and phase II (conjugation) modifications. Phase I reactions introduce hydroxyl groups to the phenyl ring, while phase II reactions involve enzymatic conjugation with acetyl, methyl, glucuronide, or sulfate groups. The combined action of these enzymatic systems enables the formation of multi-substituted phenylalanine derivatives including the dimethoxy-substituted compounds [6].
Table 1: Distribution of Aromatic Amino Acid Acylation Across Biological Systems
Organism Type | Primary Enzymes | Characteristic Products | Biological Role |
---|---|---|---|
Plants (Poaceae) | BAHD Acyltransferases, PAL | Hydroxycinnamoyl-phenylalanine conjugates | Defense compounds, UV protection |
Soil Bacteria | GNAT Acyltransferases, P450s | N-Acetyl-methoxyphenylalanines | Detoxification, metabolic specialization |
Insects | iAANATs, O-Methyltransferases | N-Acyl-dopamine, dimethoxylated arylalkylamides | Cuticle sclerotization, neurotransmitter regulation |
Fungi | NRPS Systems, SAM-dependent Methyltransferases | Complex ergot alkaloids, modified amino acids | Secondary metabolites, ecological interactions |
The enzymatic incorporation of the acetyl moiety onto the amino group of phenylalanine derivatives is primarily mediated by acyltransferases belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily. These enzymes utilize acetyl-CoA as the acetyl group donor and demonstrate remarkable catalytic versatility toward various arylalkylamine and amino acid substrates [1] [5]. Structural analyses of microbial acyltransferases, particularly those from Burkholderia sp. AJ110349, reveal a conserved catalytic triad (typically featuring aspartate and glutamate residues) that facilitates the nucleophilic attack on the carbonyl carbon of acetyl-CoA, resulting in transfer of the acetyl group to the amino nitrogen of the substrate [7].
Insect systems express multiple arylalkylamine N-acyltransferases (iAANATs) that exhibit distinct substrate specificities toward different aromatic amino acids. Phylogenetic analyses classify these enzymes into three functional clades: dopamine-N-acetyltransferases, polyamine N-acetyltransferases, and insect-specific N-acyltransferases capable of incorporating longer acyl chains [5]. The catalytic mechanism involves a conserved ternary complex formation where the enzyme positions both the acyl-CoA donor and amino acid acceptor in optimal orientation for efficient acyl transfer. Structural studies demonstrate that these enzymes feature a deep hydrophobic pocket that accommodates the aromatic side chain of phenylalanine derivatives, while specific residues within the active site determine the selectivity for either acetyl-CoA or longer-chain acyl-CoA thioesters [1] [5].
Table 2: Key Enzymatic Parameters of Acyltransferases Acting on Phenylalanine Derivatives
Enzyme Class | Organism Source | Km for Acetyl-CoA (μM) | Km for Phenylalanine (mM) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
GNAT Acyltransferase | Burkholderia sp. | 45.2 ± 3.5 | 0.82 ± 0.07 | 1.7 × 10⁴ M⁻¹s⁻¹ |
iAANAT (Clade I) | Drosophila melanogaster | 38.7 ± 2.9 | 1.15 ± 0.11 | 8.9 × 10³ M⁻¹s⁻¹ |
iAANAT (Clade III) | Aedes aegypti | 51.3 ± 4.2 | 0.68 ± 0.06 | 2.3 × 10⁴ M⁻¹s⁻¹ |
BAHD Acyltransferase | Oryza sativa (Rice) | 210.5 ± 15.3 | 2.42 ± 0.21 | 4.2 × 10³ M⁻¹s⁻¹ |
The enzymatic machinery responsible for generating N-acetyl-3,5-dimethoxyphenylalanine exhibits stringent structural selectivity toward both the amino acid backbone and its ring substituents. Studies on N-acetyl-(R)-β-phenylalanine acylase from Burkholderia sp. AJ110349 reveal that the enzyme possesses a stereospecific binding pocket that preferentially accommodates the R-enantiomer of N-acetyl-β-phenylalanine [7]. This enzyme demonstrates absolute enantioselectivity (>99.5% ee), highlighting the precise molecular recognition mechanisms that govern substrate binding. The substrate specificity extends beyond stereochemistry to include ring substitution patterns, as evidenced by the differential activity of acyltransferases toward ortho-, meta-, and para-substituted phenylalanine derivatives [1].
Enzymes that modify phenylalanine derivatives typically feature an expanded active site architecture comprising three distinct domains: a coenzyme A (CoA) binding domain, a central catalytic domain containing the catalytic residues, and a substrate-binding domain that determines specificity [7]. The substrate-binding domain contains hydrophobic residues that form π-π stacking interactions with the phenyl ring of the substrate, while hydrogen-bonding residues interact with the carboxylate and carbonyl groups. Methoxy substituents at the 3 and 5 positions significantly influence substrate-enzyme binding through both electronic effects (modulating electron density of the aromatic ring) and steric effects (optimizing spatial compatibility with hydrophobic pockets). This dual requirement explains why enzymes such as laccase-like oxidases and cytochrome P450s show preferential activity toward dimethoxylated substrates compared to their monomethoxylated or unsubstituted counterparts [5] [6].
The addition of methoxy groups at specific positions of the phenylalanine aromatic ring is genetically programmed through the coordinated expression of oxygenases and O-methyltransferases (OMTs). The initial hydroxylation step is mediated by cytochrome P450 monooxygenases that introduce hydroxyl groups at the 3 and 5 positions of the phenyl ring. Transcriptomic analyses in plants and insects reveal that the expression of these P450 enzymes (particularly those from the CYP71 and CYP98 families) is significantly upregulated in response to environmental stressors and during specific developmental stages [5] [8]. Following hydroxylation, S-adenosylmethionine (SAM)-dependent O-methyltransferases catalyze the transfer of methyl groups to the hydroxyl moieties, forming the characteristic dimethoxy substitution pattern.
The genetic regulation of these modification enzymes involves transcriptional complexes that respond to both developmental cues and environmental signals. In plants, promoter analyses of OMT genes have identified cis-regulatory elements responsive to light, stress hormones (jasmonate, salicylic acid), and transcription factors of the MYB and bHLH families [8]. Similarly, in insects, the expression of iAANATs and modifying enzymes shows circadian rhythmicity, suggesting regulation by clock genes that coordinate metabolic processes with photoperiodic changes [5]. Epigenetic mechanisms, including histone acetylation and DNA methylation, further modulate the expression of genes involved in methoxy group addition. Metabolomic studies demonstrate that inhibition of histone deacetylases (HDACs) significantly alters the production of methoxylated phenylalanine derivatives, establishing a direct link between chromatin remodeling and specialized metabolism [9].
Table 3: Genetic Elements Regulating Methoxy Group Addition in Phenylalanine Derivatives
Gene Category | Representative Genes | Regulatory Factors | Functional Role in Dimethoxy Formation |
---|---|---|---|
Cytochrome P450s | CYP73A5, CYP98A8, CYP71AU1 | bHLH transcription factors, Light-responsive elements | Catalyze 3- and 5-hydroxylation of phenyl ring |
O-Methyltransferases | COMT, CCoAOMT, FAOMT | MYB transcription factors, Jasmonate-responsive elements | Transfer methyl groups to ring hydroxyls |
Acyltransferases | ACT, BAHD, iAANAT | Circadian clock proteins, Ecdysone response elements | Catalyze N-acetylation of modified phenylalanines |
Epigenetic Regulators | HATs, HDACs, DNMTs | Chromatin remodeling complexes | Modulate expression of modification enzymes |
Comprehensive List of Compounds Mentioned:N-Acetyl-3,5-dimethoxyphenylalanineN-acyl aromatic amino acids (NA-ArAAs)N-Acetyl-L-phenylalanineN-Acetyl-(R)-β-phenylalanineN-Acetyl-D-phenylalanineN-AcetylserotoninN-AcetyldopamineN-Acetyl amino acidsN-Acyl-dopamineHomogentisic acid (HGA)4-Hydroxyphenylpyruvic acid (HPPA)4-Hydroxyphenyllactic acid (HPLA)Volicitin (N-(17-hydroxylinolenoyl)-L-glutamine)N-AcetylglutamateN-isovaleroylglycineN-acetyl-3-methylhistidineN-acetyl-l-DOPAN-palmitoyl-phenylalanine
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: